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molecular formula C11H14BrNO2 B112582 Benzyl (3-bromopropyl)carbamate CAS No. 39945-54-5

Benzyl (3-bromopropyl)carbamate

Cat. No. B112582
M. Wt: 272.14 g/mol
InChI Key: QGTWQXTXRILXOV-UHFFFAOYSA-N
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Patent
US08895558B2

Procedure details

Benzylchloroformate (8.6 ml, 60 mmol) was added to a stirred mixture of 3-bromopropylamine hydrobromide (6.6 g, 30 mmol) in methylene chloride (100 ml) and 3N sodium hydroxide solution (100 ml) at 0° C. After stirring two phase reaction mixture at room temperature for overnight, organic layer was separated and washed with water twice (30 ml×2). After drying with MgSO4, the volatile solvent was evaporated under reduced pressure. The residue was purified with silica gel column chromatography (EtOAc:Hx=1:4) to obtain desire compound (8.6 g, 98%) as colorless oil.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
3-bromopropylamine hydrobromide
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](Cl)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br.[Br:13][CH2:14][CH2:15][CH2:16][NH2:17]>C(Cl)Cl.[OH-].[Na+]>[Br:13][CH2:14][CH2:15][CH2:16][NH:17][C:9](=[O:10])[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
3-bromopropylamine hydrobromide
Quantity
6.6 g
Type
reactant
Smiles
Br.BrCCCN
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
two phase reaction mixture at room temperature for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
organic layer was separated
WASH
Type
WASH
Details
washed with water twice (30 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with MgSO4
CUSTOM
Type
CUSTOM
Details
the volatile solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (EtOAc:Hx=1:4)

Outcomes

Product
Name
Type
product
Smiles
BrCCCNC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 105.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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